molecular formula C7H5ClN2O B11763483 4-(Chloromethyl)benzo[c][1,2,5]oxadiazole

4-(Chloromethyl)benzo[c][1,2,5]oxadiazole

Cat. No.: B11763483
M. Wt: 168.58 g/mol
InChI Key: NYHPEFWWHCRJCF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)benzo[c][1,2,5]oxadiazole is a heterocyclic compound with the molecular formula C7H5ClN2O. It is a derivative of benzo[c][1,2,5]oxadiazole, where a chloromethyl group is attached to the fourth position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)benzo[c][1,2,5]oxadiazole typically involves the reaction of benzo[c][1,2,5]oxadiazole with chloromethylating agents. One common method is the reaction of benzo[c][1,2,5]oxadiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)benzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation Reactions: Benzo[c][1,2,5]oxadiazole-4-carboxylic acid.

    Reduction Reactions: Benzo[c][1,2,5]oxadiazole-4-methanol.

Scientific Research Applications

Biological Activities

4-(Chloromethyl)benzo[c][1,2,5]oxadiazole and its derivatives exhibit a variety of biological activities:

  • Anticancer Properties : Research indicates that compounds containing the oxadiazole moiety can inhibit cancer cell proliferation. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines including HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma), inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Activity : Recent studies have demonstrated the antimicrobial efficacy of oxadiazole derivatives against bacterial and fungal strains. Compounds synthesized with this moiety have displayed notable antibacterial and antifungal activities .
  • Anti-Diabetic Effects : Some synthesized derivatives have shown potential in lowering glucose levels in diabetic models, indicating their application in metabolic disorders .

Case Study 1: Anticancer Activity

A study synthesized a series of novel pyrimidine-1,3,4-oxadiazole conjugates that exhibited promising anticancer activity. The compounds were evaluated for cytotoxicity against several human cancer cell lines. Notably, one derivative showed an IC50 value of 0.11 µM against the A549 lung cancer cell line .

Case Study 2: Antimicrobial Evaluation

A series of new derivatives containing the oxadiazole moiety were synthesized and screened for antimicrobial activity. Compounds demonstrated significant effectiveness against tested strains, particularly those with specific substituents enhancing their bioactivity .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)benzo[c][1,2,5]oxadiazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

4-(Chloromethyl)benzo[c][1,2,5]oxadiazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

4-(chloromethyl)-2,1,3-benzoxadiazole

InChI

InChI=1S/C7H5ClN2O/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4H2

InChI Key

NYHPEFWWHCRJCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)CCl

Origin of Product

United States

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